6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid
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Overview
Description
6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C14H14O4. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxycoumarin with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid.
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid: A structurally similar compound with different substituents.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Another chromene derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific tert-butyl and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-tert-butyl-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-14(2,3)8-4-5-11-9(6-8)12(15)10(7-18-11)13(16)17/h4-7H,1-3H3,(H,16,17) |
InChI Key |
USPUWPVSFNDEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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